2-(Tributylstannyl)furan serves as a valuable precursor for the synthesis of diverse furan-containing organometallic compounds. Its reactive Sn-C bond readily undergoes transmetalation reactions with different transition metals, leading to the formation of novel furan-metal complexes. These complexes exhibit interesting properties and potential applications in catalysis, medicinal chemistry, and material science [].
2-(Tributylstannyl)furan is an organotin compound characterized by the presence of a tributylstannyl group attached to a furan ring. Its molecular formula is C16H30OSn, and it has a molecular weight of 357.12 g/mol. This compound is notable for its properties, such as a density of 1.134 g/mL at 25 °C and a high boiling point of over 230 °F, indicating stability under various conditions . It is primarily used in organic synthesis and as an intermediate in the production of other chemical compounds.
The synthesis of 2-(Tributylstannyl)furan typically involves:
2-(Tributylstannyl)furan finds applications in various fields:
Interaction studies involving 2-(Tributylstannyl)furan primarily focus on its reactivity with biological molecules and other chemical species. These studies are crucial for understanding how this compound can be leveraged in drug design and development. For example, its ability to form stable complexes with nucleic acids makes it a candidate for further exploration in therapeutic applications .
Several compounds share structural similarities with 2-(Tributylstannyl)furan, including:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-(Tributylstannyl)thiophene | C16H30OSn | Contains a thiophene ring instead of furan |
1,4-Di(furan-2-yl)benzene | C12H10O2 | Comprises two furan rings linked to a benzene core |
2-(Triethylstannyl)furan | C12H24OSn | Uses triethyl instead of tributyl groups |
Uniqueness: The presence of the tributyl group enhances solubility and stability compared to other stannylated compounds. Moreover, its specific application in nucleoside analog synthesis distinguishes it from similar compounds that may not exhibit such versatility.
Acute Toxic;Irritant;Health Hazard;Environmental Hazard